molecular formula C9H7N7O2S B563783 Azathioprine-13C4 CAS No. 1346600-71-2

Azathioprine-13C4

Cat. No. B563783
M. Wt: 281.231
InChI Key: LMEKQMALGUDUQG-HXRDNURUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azathioprine-13C4 is the 13C labeled Azathioprine . Azathioprine is an immunosuppressive medication used for the treatment of various diseases such as rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus . It is also used in kidney transplants to prevent rejection .


Molecular Structure Analysis

Azathioprine-13C4 has a molecular formula of C513C4H7N7O2S and a molecular weight of 281.23 . The structural formulas with relevant chemical properties are shown for azathioprine .


Chemical Reactions Analysis

Azathioprine is an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . It blocks purine production, preventing replication of highly proliferating cells such as B and T lymphocytes .


Physical And Chemical Properties Analysis

Azathioprine-13C4 has a molecular weight of 281.23 and a molecular formula of C513C4H7N7O2S . It is soluble in DMSO .

Scientific Research Applications

  • Genetic Screening to Prevent Azathioprine-Induced Leukopenia : Genetic variants of NUDT15 are strongly associated with Azathioprine-induced leukopenia in Asian patients. Screening for these variants and using alternative immunosuppressants in carriers significantly decreased the incidence of leukopenia in patients with autoimmune disorders (Wang et al., 2022).

  • Role of Human Glutathione Transferases in Azathioprine Bioactivation : Human glutathione transferases (GSTs) play a significant role in the biotransformation of Azathioprine, influencing the release rate of 6-mercaptopurine, a key metabolite. Variations in GST activity among individuals suggest differences in susceptibility to Azathioprine-induced adverse reactions (Eklund et al., 2006).

  • Thiopurine S‐Methyltransferase Genotype and Azathioprine-Induced Myelotoxicity : The TPMT genotype is a predictor of Azathioprine-induced myelotoxicity in kidney transplant recipients. The presence of TPMT nonfunctional mutant alleles correlated with reductions in hematological indices and increased cyclosporine plasma concentrations post-transplant (Formea et al., 2004).

  • Azathioprine and Risk of Skin Cancer in Organ Transplant Recipients : Azathioprine treatment significantly increases the risk of squamous cell carcinoma in organ transplant recipients. This systematic review and meta-analysis highlighted the carcinogenic potential of Azathioprine in this patient population (Jiyad et al., 2016).

  • Azathioprine-Induced Cytotoxicity in Rat Hepatocyte System : This study explored the cytotoxic mechanisms of Azathioprine in isolated rat hepatocytes, revealing that cytotoxicity may be partly due to reactive oxygen species formation and glutathione depletion, leading to oxidative stress and mitochondrial injury (Maruf et al., 2014).

  • Mechanism of Activation of Azathioprine : A quantum chemical study detailed the reaction mechanism of Azathioprine with cysteine, highlighting the role of biogenic thiols like glutathione or cysteine in facilitating Azathioprine metabolism (Hoffmann et al., 2001).

Safety And Hazards

Azathioprine is harmful if swallowed and may cause genetic defects and cancer . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing dust . It is also advised not to ingest it .

properties

IUPAC Name

6-(3-(113C)methyl-5-nitro(2,4,5-13C3)imidazol-4-yl)sulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)/i1+1,4+1,7+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEKQMALGUDUQG-HXRDNURUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N1[13CH]=N[13C](=[13C]1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747064
Record name 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azathioprine-13C4

CAS RN

1346600-71-2
Record name 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
W Liang, X Feng, W Su, L Zhong, P Li, H Wang… - Science of The Total …, 2023 - Elsevier
Oxidative stress is an important mechanism by which fine particulate matter (PM 2.5 ) generates toxicity. However, few inducers have been identified, and the combined effects of the …
Number of citations: 4 www.sciencedirect.com

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